Dimethyldioctadecylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Adjuvant in Vaccines:

DDAB shows promise as an adjuvant, a substance that enhances the immune response to vaccines. Studies have shown that DDAB, particularly in combination with other adjuvants like trehalose dibehenate (TDM) in a formulation called cationic adjuvant formulation (CAF) 01, can:

- Increase the production of antibodies against the vaccine antigen

- Elicit both cellular and humoral immune responses

- Be effective when administered through various routes, including intranasally and subcutaneously

These advantages make DDAB a potential candidate for developing more effective vaccines against various infectious diseases.

Studying Interactions with Biomolecules:

DDAB's ability to interact with different molecules makes it a valuable tool for studying:

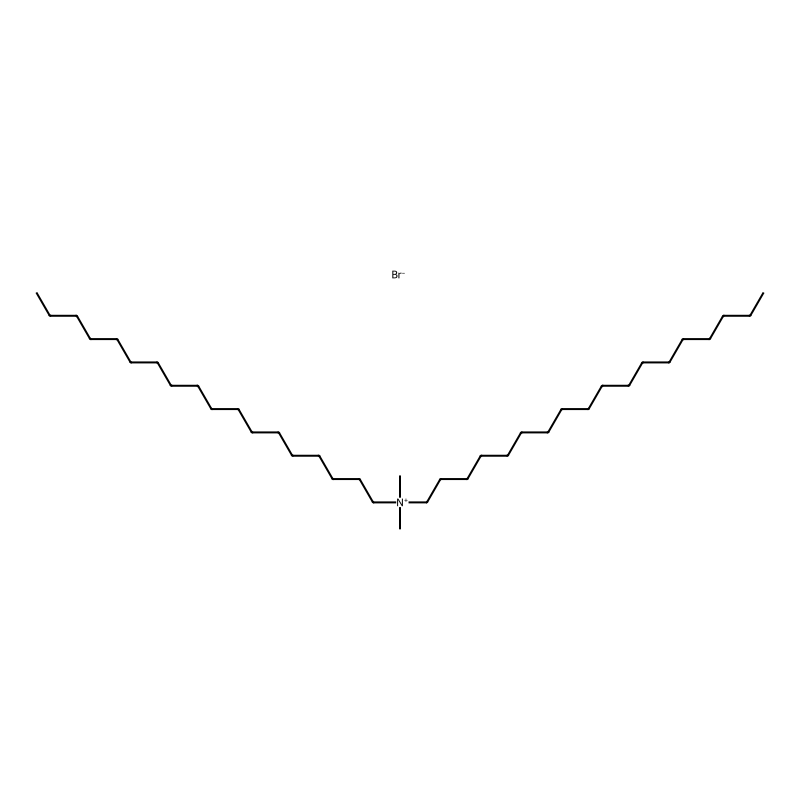

Dimethyldioctadecylammonium bromide is a cationic amphiphilic compound with the molecular formula C₃₈H₈₀BrN and a CAS number of 3700-67-2. This compound features two octadecyl (C₁₈) chains attached to a dimethylammonium group, contributing to its unique properties as a surfactant and potential drug delivery agent. It is primarily utilized in laboratory settings for research purposes, particularly in the fields of biochemistry and pharmacology .

DODAB's primary mechanism of action in scientific research is its ability to form ULVs. These vesicles can be loaded with various molecules and used for targeted drug delivery or gene therapy []. The ULVs can fuse with cell membranes, releasing their contents inside the cells. Additionally, the cationic nature of DODAB allows it to interact with negatively charged molecules like DNA, making it potentially useful for gene delivery applications.

This compound has demonstrated significant biological activity, particularly in immunology. Dimethyldioctadecylammonium bromide stimulates immune responses by priming macrophages and facilitating the binding of antigens. Its amphiphilic nature allows it to form liposomes that can encapsulate antigens, enhancing their delivery and efficacy in vaccine formulations . Additionally, it has been noted for its potential cytotoxic effects on certain cell lines, necessitating careful handling due to its irritant properties .

The synthesis of dimethyldioctadecylammonium bromide typically involves the alkylation of dimethylamine with octadecyl bromide. This process can be summarized in the following steps:

- Preparation of Dimethylamine: Dimethylamine is reacted with octadecyl bromide in a suitable solvent.

- Reaction Conditions: The reaction is usually conducted under reflux conditions to promote complete alkylation.

- Isolation: The product is isolated through crystallization or extraction methods.

- Purification: Further purification may be achieved using chromatography techniques to obtain a high-purity product .

Dimethyldioctadecylammonium bromide has diverse applications:

- Drug Delivery: Its ability to form liposomes makes it valuable for delivering therapeutic agents.

- Vaccine Development: It is used as an adjuvant in vaccine formulations to enhance immune responses.

- Surfactant: The compound serves as a surfactant in various industrial applications due to its amphiphilic properties.

- Research Tool: It is utilized in laboratory research for studying membrane interactions and cellular processes .

Research indicates that dimethyldioctadecylammonium bromide interacts effectively with various biological molecules, including proteins and nucleic acids. Its ability to form complexes enhances the stability and delivery of these biomolecules. Studies have shown that the compound can improve the immunogenicity of antigens when used in conjunction with liposomal formulations . Moreover, its interaction with cell membranes can lead to altered permeability, which is critical for drug delivery applications.

Dimethyldioctadecylammonium bromide shares structural characteristics with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyldioctadecylammonium bromide | C₃₈H₈₀BrN | Long-chain alkyl groups enhance lipophilicity |

| Benzalkonium chloride | C₁₈H₃₉ClN | Commonly used as a disinfectant; shorter alkyl chains |

| Cetyltrimethylammonium bromide | C₂₁H₄₅BrN | Similar surfactant properties; fewer carbon atoms |

| Dodecyltrimethylammonium bromide | C₁₄H₃₁BrN | Shorter alkyl chain; less hydrophobic than dimethyldioctadecylammonium bromide |

Dimethyldioctadecylammonium bromide's long hydrophobic chains provide enhanced interactions with lipid membranes compared to its shorter-chain counterparts, making it particularly effective for applications requiring robust membrane penetration and stability.

Structural Characteristics and Molecular Configuration

Dimethyldioctadecylammonium bromide possesses the molecular formula C₃₈H₈₀BrN and exhibits a molecular weight of 630.95 g/mol. The compound features a quaternary ammonium head group with two methyl substituents and two long-chain octadecyl (C₁₈H₃₇) groups, creating a double-chained cationic surfactant structure. The structural configuration can be represented by the systematic name dimethyl(dioctadecyl)azanium bromide, reflecting its composition of a positively charged nitrogen center bearing two methyl groups and two eighteen-carbon alkyl chains.

The molecular structure demonstrates remarkable amphiphilic properties, with the positively charged quaternary ammonium group serving as the hydrophilic head and the two octadecyl chains providing substantial hydrophobic character. This dual-chain architecture distinguishes dimethyldioctadecylammonium bromide from conventional single-chain surfactants and contributes to its unique aggregation behavior in aqueous media. The compound's Chemical Abstracts Service registry number is 3700-67-2, and it is also known by several synonyms including distearyldimethylammonium bromide and bis(octadecyl)dimethylammonium bromide.

Structural analysis reveals that the headgroup region of dimethyldioctadecylammonium bromide is relatively compact compared to phospholipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine. The smaller headgroup size, combined with the two long alkyl chains, results in distinctive packing characteristics that influence the compound's phase behavior and membrane properties. Molecular dynamics simulations have demonstrated that the surfactant membrane arranges spontaneously into specific phases, with the alkyl chain segments exhibiting varying degrees of order depending on their position relative to the hydrophilic head.

Synthetic Pathways and Purification Methods

The synthesis of dimethyldioctadecylammonium bromide typically involves the quaternization reaction between dimethylamine and octadecyl bromide, representing a straightforward alkylation process. The synthetic methodology can be accomplished through a stepwise approach that offers superior efficiency compared to direct synthesis methods. The process begins with the preparation of dimethylamine, which is then reacted with octadecyl bromide under controlled conditions to ensure optimal yield and product purity.

The stepwise synthesis protocol involves careful temperature control and specific molar ratios to maximize conversion efficiency. In the optimized procedure, dimethylamine aqueous solution is combined with granular sodium hydroxide and cetyl trimethylammonium bromide as a phase transfer catalyst in a three-neck flask equipped with reflux capability. The reaction mixture is heated gradually to dissolve the sodium hydroxide while maintaining constant agitation. The octadecyl bromide is added in two portions: the first half is introduced after the solution reaches the appropriate temperature, followed by heating to 120-140°C for three hours. Subsequently, the temperature is reduced to 80-90°C before adding the remaining octadecyl bromide, and heating continues for an additional three hours.

Following completion of the quaternization reaction, the product isolation involves transferring the hot liquid to a beaker where phase separation occurs naturally. The white crystalline solid from the bottom layer is collected and dissolved in anhydrous methanol under heating conditions. The purification process requires multiple recrystallization cycles, typically four to five iterations, to achieve the desired purity level. The final product is dried using vacuum drying techniques to remove residual solvents and moisture.

Alternative synthetic approaches have been explored, including variations in reaction temperature, solvent systems, and catalyst selection. Research has demonstrated that the optimal molar ratio of 1-bromooctadecane to dimethylamine is approximately 1.1:1.0, with reaction temperatures of 130°C for the tertiary amination process and 85°C for the quaternization step yielding productivity rates of approximately 78.94%. The synthesis efficiency is significantly influenced by temperature control, with higher temperatures promoting nucleophilic addition while potentially leading to byproduct formation through oxidation reactions.

Critical Micelle Concentration and Aggregation Behavior

Dimethyldioctadecylammonium bromide exhibits distinctive aggregation behavior in aqueous solutions, with its critical micelle concentration serving as a fundamental parameter for understanding its self-assembly properties. The compound demonstrates the ability to form various aggregate structures depending on concentration and temperature, ranging from small micelles to large bilayer vesicles. At concentrations below 1 mM, the system is dominated by unilamellar vesicles, while between 1 and 65 mM, unilamellar vesicles and multilamellar structures coexist.

The critical micelle concentration of dimethyldioctadecylammonium bromide has been extensively studied using conductivity measurements across different temperature ranges. Research indicates that the compound exhibits a typical U-shaped critical micelle concentration versus temperature profile, with minima occurring in the range of 298.15-303.15 K. This behavior is characteristic of short-chain surfactants and reflects the complex interplay between hydrophobic interactions and thermal effects on micelle stability.

The aggregation behavior demonstrates significant concentration-dependent structural transitions. Below 65 mM, mixed populations of unilamellar vesicles and multilamellar structures are observed, while above this concentration threshold, multilamellar structures become the predominant form. The structural diversity extends to different phases, including subgel, gel, and liquid crystalline states, each characterized by distinct thermal and structural properties as revealed through differential scanning calorimetry and X-ray scattering techniques.

Table 1: Aggregation Behavior and Critical Parameters

| Concentration Range | Predominant Structure | Phase Behavior | Transition Temperature |

|---|---|---|---|

| < 1 mM | Unilamellar vesicles | Temperature-dependent | 35-45°C |

| 1-65 mM | Mixed ULV/MLS | Coexistence | Variable |

| > 65 mM | Multilamellar structures | Interdigitated lamellae | 36.7 Å lattice |

| 10 mM (critical) | Structural transition | ULV → MLV | 43°C |

The thermodynamic analysis of micellization reveals that the process can be either entropy-driven or enthalpy-driven depending on temperature conditions. At lower temperatures, micellization proceeds primarily through entropic effects, while at higher temperatures, enthalpic contributions become dominant. This temperature-dependent mechanism reflects changes in water structure around the hydrophobic alkyl chains and the disruption of hydrogen bonding networks during the aggregation process.

Molecular dynamics simulations have provided detailed insights into the microscopic structure and dynamics of dimethyldioctadecylammonium bromide bilayers. The simulations demonstrate that the alkyl chain ordering varies significantly along the chain length, with relatively low ordering in the region closest to the hydrophilic head (carbon atoms 1-5) and substantially higher ordering in the central membrane region (atoms 6-17). The well-aligned chain fragments exhibit a characteristic tilt angle of approximately 15° with respect to the bilayer normal, contributing to the formation of rippled phase structures at ambient temperatures.

The aggregation behavior is further influenced by the presence of counterions and environmental conditions. Studies have shown that the nature and size of counterions significantly affect vesicle size and surface potential, with bromide counterions resulting in the formation of larger vesicles compared to chloride counterions. The surface potential, determined by counterion characteristics, directly controls vesicle size through electrostatic interactions, demonstrating the importance of ionic environment in controlling aggregate morphology.

Table 2: Thermodynamic Parameters of Micellization

| Temperature (K) | Critical Micelle Concentration (mol kg⁻¹) | Degree of Ionization (β) | Gibbs Free Energy (kJ/mol) |

|---|---|---|---|

| 288.15 | 0.0153 | 0.239 | Entropy-driven |

| 298.15 | 0.0143 | 0.261 | Transition region |

| 308.15 | 0.0152 | 0.285 | Enthalpy-driven |

The compound's aggregation behavior also exhibits notable hysteresis effects during thermal cycling. Differential scanning calorimetry studies have revealed hysteresis of approximately 7°C between heating and cooling cycles, indicating the presence of metastable states and kinetic barriers in the phase transition process. This hysteresis behavior is attributed to the reorganization of alkyl chain packing and the formation of different bilayer morphologies during temperature changes.

The preparation method significantly influences the resulting aggregate structures and their thermal properties. Sonicated dispersions exhibit different characteristics compared to non-sonicated preparations, with sonication tending to broaden transition peaks and shift transition temperatures upward. Extrusion processes, conversely, broaden transition peaks while shifting temperatures downward, indicating that mechanical processing affects vesicle curvature and membrane stability in distinct ways.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant